
5-Phenylpenta-2,4-dienal
Overview
Description
5-Phenylpenta-2,4-dienal: is an organic compound with the molecular formula C11H10O . It is characterized by the presence of a phenyl group attached to a penta-2,4-dienal chain. This compound is known for its conjugated system, which imparts unique chemical properties and reactivity. It is often used in various chemical synthesis processes and has applications in different fields such as perfumery and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-dienal typically involves the aldol condensation of cinnamaldehyde with propanal. This reaction is catalyzed by a base, such as sodium hydroxide, in a methanol solvent. The reaction conditions include a molar ratio of cinnamaldehyde to propanal of 1:1, with 36% aqueous sodium hydroxide solution at a 0.1:1 molar ratio to cinnamaldehyde .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The use of ruthenium and nickel-supported catalysts during hydrogenation steps ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenylpenta-2,4-dienal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 5-phenylpentanal or further to 5-phenylpentanol.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or nickel.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 5-Phenylpenta-2,4-dienoic acid.
Reduction: 5-Phenylpentanal and 5-Phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
Table: Chemical Reactions of 5-Phenylpenta-2,4-dienal
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | 5-Phenylpenta-2,4-dienoic acid | Potassium permanganate, CrO₃ |
Reduction | 5-Phenylpentanal, 5-Phenylpentanol | Pd/C, Ni |
Electrophilic Substitution | Various substituted phenyl derivatives | Halogens, nitrating agents |
Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing various organic compounds. Its reactivity due to the conjugated system makes it a focal point for research into reaction mechanisms and kinetics.
Biology and Medicine
Recent studies have highlighted its biological significance. For instance, research indicates that derivatives of 5-phenylpenta-2,4-dienoic acid exhibit selective inhibition of root gravitropism in plants. This suggests potential applications in agricultural biotechnology for controlling plant growth responses without affecting overall growth rates .
Industrial Applications
The compound finds use in the fragrance industry due to its aromatic properties. Additionally, it is employed in synthesizing fine chemicals and specialty materials. Its unique structure allows for modifications that enhance its utility in various applications.
Case Studies
- Inhibition of Root Gravitropism :
- Fat Metabolism Regulation :
Mechanism of Action
The mechanism of action of 5-Phenylpenta-2,4-dienal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The conjugated system enhances its reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the extended conjugation.
Benzaldehyde: Contains a phenyl group but lacks the conjugated dienal chain.
2-Methyl-5-phenylpenta-2,4-dienal: Similar structure with an additional methyl group.
Uniqueness: 5-Phenylpenta-2,4-dienal is unique due to its extended conjugated system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications .
Biological Activity
5-Phenylpenta-2,4-dienal is an organic compound characterized by its molecular formula and a conjugated system that contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its electrophilic nature, stemming from the aldehyde group, positions it as a reactive species capable of interacting with various biological targets.
This compound features a conjugated diene system which enhances its reactivity. The presence of the aldehyde group allows it to act as an electrophile, forming covalent bonds with nucleophiles. This property is crucial in understanding its biological interactions and mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The aldehyde group facilitates interactions with nucleophilic sites in biological molecules, potentially leading to modifications of proteins and nucleic acids.
- Oxidative Stress Induction : Compounds with similar structures have been shown to induce oxidative stress in cells, which can lead to apoptosis or necrosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial membranes or interfere with metabolic pathways.
Biological Activity Data
Recent studies have explored the biological effects of this compound. The following table summarizes key findings from various research articles:
Case Studies
-
Antimicrobial Activity :
A study investigated the efficacy of this compound against various bacterial strains. The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents. -
Cytotoxic Effects :
Research on prostate cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The study reported a growth inhibitory concentration (GI50) value of 5.6 µM, highlighting its potential as a chemotherapeutic agent. -
Anti-inflammatory Properties :
In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential role in managing inflammatory diseases.
Properties
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZBVTWSKWXMN-VDESZNBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-40-5 | |
Record name | 2,4-Pentadienal, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentadienal, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-phenylpenta-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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